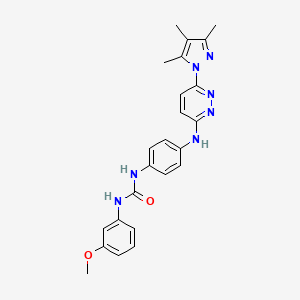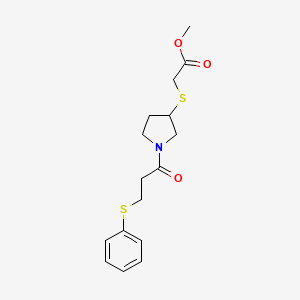
Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate
カタログ番号 B2478034
CAS番号:
2034577-47-2
分子量: 339.47
InChIキー: VQDQNJGNISYCPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(3-(phenylthio)propanoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Pharmacological Characterization
- Grimwood et al. (2011) investigated a related compound, PF-04455242, a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse receptors. This compound demonstrated potential for treating depression and addiction disorders. (Grimwood et al., 2011)
Synthesis and Structural Assessment
- Castiñeiras et al. (2018) conducted a study on the synthesis and structural assessment of a related compound, highlighting its potential in creating novel chemical structures and complexes. (Castiñeiras et al., 2018)
Multicomponent Synthesis
- Dyachenko et al. (2015) focused on the synthesis of substituted tetrahydroquinoline-3-carbonitriles, providing insights into the versatility of related compounds in chemical synthesis. (Dyachenko et al., 2015)
Novel Synthesis Techniques
- Raynolds (1984) discussed a novel synthesis method for a related compound, emphasizing its use as a pharmaceutical intermediate. (Raynolds, 1984)
Metabolism Study
- Varynskyi and Kaplaushenko (2020) explored the metabolism of a related compound, providing insights into its pharmacokinetics and potential therapeutic applications. (Varynskyi & Kaplaushenko, 2020)
Radiosynthesis for PET Tracers
- Liu et al. (2012) investigated the radiosynthesis of potential PET tracers for orexin2 receptors, using a method relevant to similar compounds. (Liu et al., 2012)
Quantum Chemical Investigation
- Bouklah et al. (2012) conducted a DFT and quantum-chemical investigation of molecular properties of related pyrrolidinone derivatives, highlighting their significance in computational chemistry and material science. (Bouklah et al., 2012)
Building Block for Construction
- Prezent et al. (2016) utilized a related compound as a building block in the synthesis of novel heterocyclic structures, demonstrating its utility in organic synthesis. (Prezent et al., 2016)
特性
IUPAC Name |
methyl 2-[1-(3-phenylsulfanylpropanoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-16(19)12-22-14-7-9-17(11-14)15(18)8-10-21-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQNJGNISYCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


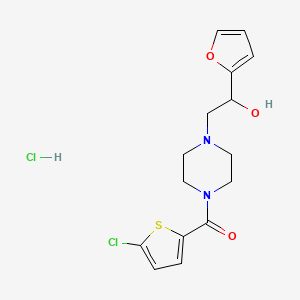
![3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2477955.png)
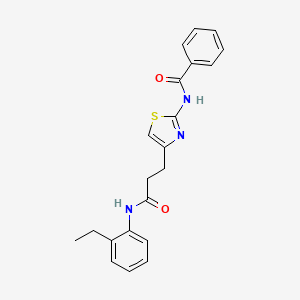
![(Z)-1-(4-fluorobenzyl)-3-(((5-methylisoxazol-3-yl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2477957.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2477958.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2477959.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477962.png)
![(3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid](/img/structure/B2477963.png)
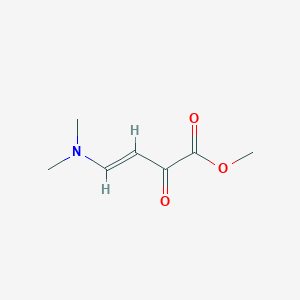
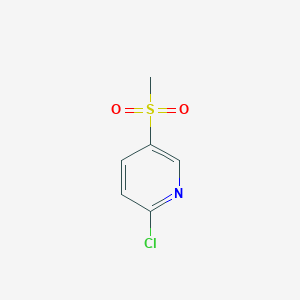
![5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477969.png)
